3,4-Dihydroxyphenyl propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

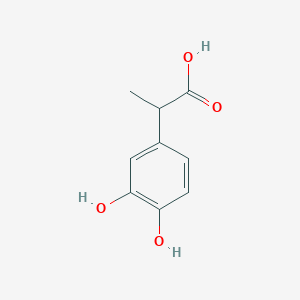

2-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10O4/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5,10-11H,1H3,(H,12,13) |

InChI Key |

UYRNFBHAWUOWGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dihydroxyphenylpropionic Acid: A Technical Guide to its Natural Sources, Bioavailability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic compound of significant interest due to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of DHPPA, its bioavailability in humans, and its modulation of key cellular signaling pathways. Quantitative data on DHPPA concentration in various plant materials are summarized, and detailed experimental protocols for its extraction and analysis are provided. Furthermore, this guide elucidates the signaling cascades influenced by DHPPA, offering a foundation for future research and therapeutic development.

Natural Sources of 3,4-Dihydroxyphenylpropionic Acid

3,4-Dihydroxyphenylpropionic acid is found in a variety of plant-based foods. However, it is crucial to note that a significant portion of DHPPA in the human body is not directly consumed but is a product of the gut microbiota's metabolism of more complex polyphenols, such as chlorogenic acid and procyanidins. Foods rich in these precursors are therefore indirect but major sources of bioavailable DHPPA.

Table 1: Quantitative Concentration of 3,4-Dihydroxyphenylpropionic Acid in Various Natural Sources

| Plant Material | Common Name | Part Used | Concentration |

| Polyscias murrayi | Australian Rainforest Tree | Flowers | 352.32 mg/kg (fresh weight) |

| Olea europaea | Black Olives | Pericarp | 1.790 ± 0.030 g/kg (dry weight) |

| Rosa roxburghii | Chestnut Rose | Juice | 0.3 g/L |

| Malus domestica / Pyrus communis | Asturian Ciders | Fruit | 26 - 150 mg/L |

| Nepeta teydea | - | Roots | 10.53 mg/kg (freeze-dried) |

| Lindera glauca | - | Aerial Part | 0.306 mg/kg (dry weight) |

| Isatis tinctoria | Dyer's Woad | Leaves | 0.03 mg/kg (dry weight) |

| Olea europaea | Olive Brine | - | 0.183 ± 0.001 g/L |

This table summarizes the available quantitative data for DHPPA in various natural sources.

Primary dietary precursors to DHPPA include chlorogenic acid, found abundantly in coffee, apples, pears, blueberries, cherries, potatoes, tomatoes, and sweet potatoes.[1] Flavanols and proanthocyanidins (B150500), present in cocoa, grapes, and red wine, are also metabolized to DHPPA by the intestinal flora.

Bioavailability of 3,4-Dihydroxyphenylpropionic Acid

The bioavailability of DHPPA is intrinsically linked to the metabolism of its dietary precursors by the gut microbiota. While direct oral intake of DHPPA from foods does occur, the transformation of more complex polyphenols in the colon is a primary contributor to its systemic levels.

Upon consumption of polyphenol-rich foods, unabsorbed precursors travel to the large intestine, where they are hydrolyzed and transformed by bacterial enzymes into smaller phenolic acids, including DHPPA.[2][3] This microbial metabolite is then absorbed into the bloodstream.

Studies have detected DHPPA in human plasma and urine following the ingestion of coffee and other polyphenol-containing products, confirming its bioavailability.[4] For instance, urinary excretion of DHPPA has been shown to increase after consumption of rye bread and grape seed polyphenols.[1][5] However, specific pharmacokinetic parameters such as maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax) for DHPPA itself are not extensively documented and are often reported in the context of the parent compounds. The urinary excretion of DHPPA and other polyphenol metabolites can vary significantly among individuals, likely due to differences in gut microbiome composition and dietary habits.[6][7]

Experimental Protocols

Extraction of 3,4-Dihydroxyphenylpropionic Acid from Plant Material

Objective: To extract DHPPA from plant tissues for subsequent quantification.

Method 1: Ultrasonic-Assisted Extraction

-

Sample Preparation: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (40-60 mesh).

-

Extraction:

-

Weigh 1.0 g of the powdered plant material into an extraction vessel.

-

Add 20 mL of 80% methanol (B129727).

-

Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.

-

-

Separation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Concentration: Combine the supernatants and evaporate the solvent under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.

Method 2: Microwave-Assisted Extraction

-

Sample Preparation: Prepare the plant material as described in Method 1.

-

Extraction:

-

Place 1.0 g of the powdered material into a microwave extraction vessel.

-

Add 20 mL of 60% aqueous ethanol.

-

Set the microwave power to 500 W and extract for 5 minutes.

-

-

Separation: After cooling, filter the mixture to separate the extract from the solid residue.

-

Concentration and Reconstitution: Concentrate the extract and reconstitute as described in Method 1.

Quantification of 3,4-Dihydroxyphenylpropionic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of DHPPA in the prepared extracts.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 1% acetic acid in water) and solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a series of standard solutions of DHPPA of known concentrations to generate a calibration curve.

-

Quantification: Inject the filtered extract and quantify the amount of DHPPA by comparing the peak area with the calibration curve.

Extraction and Quantification of DHPPA from Human Urine

Objective: To measure DHPPA levels in urine as a biomarker of intake.

-

Sample Preparation:

-

Thaw frozen urine samples.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to remove precipitates.

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange or a polymeric reversed-phase SPE cartridge with methanol, followed by equilibration with acidified water (pH 3-4).

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with acidified water and then with methanol to remove interferences.

-

Elute DHPPA with ammoniated methanol.[8]

-

-

Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

Use a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile/isopropyl alcohol.[9]

-

Signaling Pathways Modulated by 3,4-Dihydroxyphenylpropionic Acid

Emerging research indicates that DHPPA exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and immune responses.

Inhibition of Histone Deacetylase (HDAC) and the NF-κB Pathway

A significant mechanism of action for DHPPA is its ability to inhibit the activity of histone deacetylases (HDACs).[9][10] HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, DHPPA can indirectly influence the transcription of various genes, including those involved in inflammation.

This inhibition of HDAC activity by DHPPA has been shown to suppress the pro-inflammatory response in macrophages.[9] This effect is, at least in part, mediated through the downstream regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][11] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines and chemokines. The inhibition of HDACs by DHPPA leads to a reduction in NF-κB activation, thereby attenuating the inflammatory cascade.

Potential Modulation of the MAPK Pathway

While direct evidence for DHPPA's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is still developing, studies on the closely related compound, 3,4-dihydroxyphenylacetic acid (DHAA), have shown its ability to inhibit the MAPK-MLCK signaling pathway.[12][13] The MAPK pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. Given the structural similarity and common metabolic origin of DHPPA and DHAA, it is plausible that DHPPA may also exert some of its biological effects through the modulation of MAPK signaling. Further research is warranted to explore this potential mechanism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and quantification of DHPPA from a plant source.

Conclusion

3,4-Dihydroxyphenylpropionic acid is a noteworthy phenolic compound with significant natural dietary exposure, primarily through the microbial metabolism of common polyphenols. Its bioavailability is well-established, and its biological activity, particularly its anti-inflammatory effects through the inhibition of the HDAC/NF-κB pathway, presents a compelling case for its further investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and application of DHPPA in human health.

References

- 1. Frontiers | Urinary metabolites as biomarkers of dietary intake: a systematic review [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro catabolism of 3',4'-dihydroxycinnamic acid by human colonic microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Supplementation with grape seed polyphenols results in increased urinary excretion of 3-hydroxyphenylpropionic Acid, an important metabolite of proanthocyanidins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.lih.lu [researchportal.lih.lu]

- 7. Urinary excretions of 34 dietary polyphenols and their associations with lifestyle factors in the EPIC cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

3,4-Dihydroxyphenylpropionic Acid: A Gut Microbial Metabolite of Polyphenols as a Modulator of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a prominent and biologically active metabolite produced by the human gut microbiota from the biotransformation of dietary polyphenols.[1][2] Found in a variety of plant-based foods such as fruits, vegetables, whole grains, coffee, and tea, polyphenols undergo extensive metabolism by colonic bacteria, leading to the formation of simpler phenolic compounds like DHPPA.[1][3] Emerging evidence highlights the significant role of DHPPA in mediating the health benefits associated with polyphenol consumption, particularly its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of DHPPA, focusing on its metabolism, key biological activities, underlying molecular mechanisms, and detailed experimental protocols for its study. The information presented is intended to support researchers, scientists, and drug development professionals in advancing the understanding and potential therapeutic application of this key microbial metabolite.

Metabolism of Polyphenols to 3,4-Dihydroxyphenylpropionic Acid

Dietary polyphenols, such as flavonoids and phenolic acids, are often poorly absorbed in the small intestine. Upon reaching the colon, they are extensively metabolized by the gut microbiota.[4] The production of DHPPA is a multi-step process involving various bacterial enzymes that catalyze reactions such as hydrolysis, reduction, and dehydroxylation. For instance, chlorogenic acid, abundant in coffee, is hydrolyzed to caffeic acid, which is then reduced by gut bacteria to form DHPPA.[1][5] Similarly, other polyphenols like procyanidins and catechins can also serve as precursors.[6] The primary bacteria responsible for this bioconversion include species from the genera Lactobacillus and Bifidobacterium.[1]

Key Biological Activities and Mechanisms of Action

DHPPA exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Effects

DHPPA has been demonstrated to suppress pro-inflammatory responses in macrophages.[7][8] This is achieved, at least in part, through the inhibition of histone deacetylase (HDAC) activity.[7][8] DHPPA does not directly bind to HDACs but rather inhibits their phosphorylation, leading to a decrease in their enzymatic activity.[9] This results in the suppression of pro-inflammatory genes, including those encoding for cytokines such as TNF-α and IL-6.[7]

Neuroprotective Effects

DHPPA has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[10] It mitigates the accumulation of reactive oxygen species (ROS) and preserves mitochondrial function. The neuroprotective mechanism involves the activation of the Keap1/Nrf2/HO-1 signaling pathway, a critical endogenous antioxidant response element.[11]

Quantitative Data

The following tables summarize quantitative data from key studies on the biological effects of DHPPA.

Table 1: Anti-inflammatory Effects of DHPPA on Macrophages

| Cell Line | Treatment | Concentration | Effect | Reference |

| BMDMs and RAW264.7 | LPS + DHPPA | 20 µmol/L | Significantly suppressed the mRNA levels of key pro-inflammatory cytokines and chemokines. | [7] |

| Hepatic Macrophages (in vivo) | DHPPA | 100 mg/kg | Significantly suppressed the expression of pro-inflammatory factors in mice that underwent hepatic I/R surgery. | [7] |

Table 2: Neuroprotective Effects of DHPPA on Neuronal Cells

| Cell Line | Stressor | DHPPA Concentration | Effect | Reference |

| SH-SY5Y | Aβ(1–42)/Cu2+/AA | 0.5, 4, 10 µM | Markedly decreased the expressions of P-Erk and P-P38, and increased P-AKT expression. | [11] |

| SH-SY5Y | Aβ(1–42)/Cu2+/AA | 0.5, 4, 10 µM | Decreased the amount of detectable Keap1 and increased nuclear Nrf2 and HO-1 expression. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DHPPA.

Quantification of DHPPA in Biological Samples by LC-MS/MS

This protocol is adapted from a study analyzing DHPPA in mouse liver samples.[7]

Sample Preparation:

-

Homogenize liver tissue in 9-fold (w/v) of water with ultrasonic extraction for 10 minutes.

-

Add methanol (B129727) to the homogenate and centrifuge at 13,000 ×g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Re-dissolve the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

LC System: Prelude SPLC™ system (Thermo Fisher Scientific)

-

Column: ACQUITY UPLC BEH C18 1.7 µm (2.1 mm × 100 mm) with a VanGuard pre-column (2.1 mm × 5 mm)

-

Column Temperature: 40°C

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/isopropyl alcohol (90:10, v/v)

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0–1 min: 5% B

-

1–12 min: 5%–80% B

-

12–15 min: 80%–95% B

-

15–16 min: 95%–100% B

-

16–18 min: 100% B

-

18–20 min: 100%–5% B

-

-

Mass Spectrometer: Thermo TSQ Vantage triple quadrupole mass spectrometer

-

Data Analysis: QuanMET (v2.0; Metabo-Profile, Shanghai, China)

Assessment of Anti-inflammatory Effects in Macrophages

This protocol is based on the methodology used to study the anti-inflammatory effects of DHPPA on bone marrow-derived macrophages (BMDMs) and RAW264.7 cells.[7]

Cell Culture and Treatment:

-

Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052), and 20 ng/mL M-CSF. Culture RAW264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Incubate cells at 37°C in a 5% CO2 atmosphere.

-

Seed cells in appropriate culture plates and allow them to adhere.

-

To induce an inflammatory response, stimulate the cells with 100 ng/mL lipopolysaccharide (LPS) for 6 hours.

-

For treatment, pre-incubate the cells with 20 µmol/L DHPPA for a specified time before adding LPS.

Analysis of Gene Expression (qRT-PCR):

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for target pro-inflammatory genes (e.g., TNF-α, IL-6) and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression.

HDAC Activity Assay:

-

Lyse the treated cells and collect the nuclear extract.

-

Measure HDAC enzymatic activity using a commercially available HDAC activity assay kit according to the manufacturer's instructions.

Evaluation of Neuroprotective Effects in Neuronal Cells

This protocol is a general guide based on studies investigating the neuroprotective effects of polyphenol metabolites against oxidative stress.[10][11]

Cell Culture and Induction of Oxidative Stress:

-

Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Seed the cells in culture plates.

-

To induce oxidative stress, treat the cells with an appropriate agent such as hydrogen peroxide (H2O2) or a combination of amyloid-beta peptide (Aβ), copper, and ascorbic acid (AA).[11] The concentration and duration of treatment should be optimized to induce a significant but not complete loss of cell viability.

Assessment of Cell Viability (MTT Assay):

-

After treatment with the stressor and/or DHPPA, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

After treatment, incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

Conclusion and Future Directions

3,4-Dihydroxyphenylpropionic acid, a key gut microbial metabolite of dietary polyphenols, demonstrates significant anti-inflammatory and neuroprotective activities. Its mechanism of action, particularly the inhibition of HDAC phosphorylation, presents a novel target for therapeutic intervention in inflammatory and neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic potential of DHPPA.

Future research should focus on:

-

Elucidating the full spectrum of signaling pathways modulated by DHPPA.

-

Investigating the synergistic effects of DHPPA with other microbial metabolites.

-

Conducting pre-clinical and clinical studies to evaluate the therapeutic efficacy of DHPPA in relevant disease models.

-

Developing strategies to enhance the production of DHPPA in the gut through dietary interventions or probiotics.

A deeper understanding of the role of DHPPA in host-microbe interactions will be crucial for the development of novel, microbiota-targeted therapeutic strategies for a range of chronic diseases.

References

- 1. DHPPA (dihydroxyphenylpropionic acid) - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. gsartor.org [gsartor.org]

- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Graphviz [graphviz.org]

- 7. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Anti-inflammatory Effects of 3,4-Dihydroxyphenylpropionic Acid

Introduction

3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as hydrocaffeic acid, is a phenolic acid that has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[1] It is a gut microbial metabolite of dietary polyphenols, such as chlorogenic and caffeic acids.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of DHPPA, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Action

DHPPA exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by modulating key signaling pathways and reducing oxidative stress. The principal mechanisms identified are the inhibition of histone deacetylase (HDAC) activity, and the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][4]

-

Inhibition of Histone Deacetylase (HDAC) Activity: DHPPA has been shown to suppress the pro-inflammatory activation of macrophages by inhibiting HDAC activity.[4][5] This inhibition is not direct but occurs through the reduction of HDAC1 phosphorylation, specifically at Ser393.[6] By decreasing HDAC activity, DHPPA modulates the expression of inflammatory genes.[4][6]

-

Modulation of NF-κB and MAPK Signaling Pathways: DHPPA has been found to inhibit the activation of the NF-κB pathway, a crucial regulator of the inflammatory response.[2][7] It also modulates the MAPK pathway, which is involved in cellular responses to a variety of stimuli, including pro-inflammatory cytokines.[1][2] Studies have shown that DHPPA can reduce the phosphorylation of p38 MAPK, thereby preventing UV-induced skin damage.[1]

-

Antioxidant Activity: DHPPA is a potent antioxidant that can neutralize harmful free radicals and protect cells from oxidative damage.[1] It has been shown to attenuate reactive oxygen species (ROS) levels in neuronal cells stimulated by lipopolysaccharide (LPS).[8]

-

Epigenetic Modification: Recent studies suggest that DHPPA can act as an epigenetic modifier. It has been shown to downregulate the expression of IL-6, a pro-inflammatory cytokine, in human peripheral blood mononuclear cells (PBMCs) by promoting the methylation of CpG motifs in the IL-6 promoter region.[9]

Data Presentation: Quantitative Anti-inflammatory Effects

The following tables summarize the key quantitative data on the anti-inflammatory effects of DHPPA from various in vitro and in vivo studies.

Table 1: In Vitro Effects of DHPPA on LPS-Stimulated RAW 264.7 Macrophages

| Concentration of DHPPA (µM) | Inhibition of Nitrite Production (%) | Reference |

| 50 | 10.49 | [2] |

| 300 | 30.97 | [2] |

Table 2: In Vitro Effects of DHPPA on IL-1β-Stimulated Chondrocytes

| Marker | Treatment | Observation | Reference |

| iNOS | IL-1β + DHPPA | Upregulation prevented | [2] |

| IL-6 | IL-1β + DHPPA | Upregulation prevented | [2] |

| MMPs (MMP1, MMP3, MMP13) | IL-1β + DHPPA | Upregulation inhibited | [2] |

| Aggrecan | IL-1β + DHPPA | Downregulation counteracted | [2] |

| Collagen II | IL-1β + DHPPA | Downregulation counteracted | [2] |

| SOX9 | IL-1β + DHPPA | Downregulation counteracted | [2] |

Note: DHPPA was shown to protect against the inflammatory and degradative effects of IL-1β on the extracellular matrix of chondrocytes.[2]

Table 3: In Vivo Effects of DHPPA in a Murine Model of Hepatic Ischemia/Reperfusion Injury (HIRI)

| Treatment | Parameter | Observation | Reference |

| 100 mg/kg DHPPA | Serum Transaminases | Significantly reduced | [4] |

| 100 mg/kg DHPPA | Hepatic MPO Activity | Significantly reduced | [4] |

| 100 mg/kg DHPPA | mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in liver tissue | Significantly decreased | [4] |

Table 4: Effects of DHPPA on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | DHPPA Treatment | Mean Inhibition (%) | Reference |

| TNF-α | Pre-treatment with 3,4-DHPPA | 84.9 | [10] |

| IL-6 | Pre-treatment with 3,4-DHPPA | 88.8 | [10] |

| IL-1β | Pre-treatment with 3,4-DHPPA | 93.1 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of DHPPA.

In Vitro Anti-inflammatory Assay in Macrophages (RAW 264.7)

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]

-

LPS Stimulation: To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 6 hours for cytokine analysis or 24 hours for nitric oxide measurement).[4]

-

DHPPA Treatment: Cells are pre-treated with various concentrations of DHPPA (e.g., 20 µM, 50 µM, 300 µM) for a specific time before LPS stimulation.[2][4]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of inhibition is calculated relative to the LPS-stimulated control group.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

In Vitro Anti-inflammatory Assay in Chondrocytes

-

Cell Culture: Primary chondrocytes are isolated and cultured in an appropriate medium.

-

IL-1β Stimulation: Chondrocytes are pre-treated with DHPPA (e.g., 40 µM) for 24 hours, followed by stimulation with interleukin-1 beta (IL-1β) at a concentration of 5 ng/mL.[2] The duration of stimulation varies depending on the endpoint (e.g., 15 minutes for signaling pathway analysis or 24 hours for marker expression).[2]

-

Gene Expression Analysis: The expression of pro-inflammatory markers (iNOS, IL-6), cartilage-degrading enzymes (MMPs), and extracellular matrix components (Aggrecan, Collagen II) is analyzed using methods like qRT-PCR.[2]

In Vivo Murine Model of Hepatic Ischemia/Reperfusion Injury (HIRI)

-

Animal Model: A murine model of HIRI is established through ischemia/reperfusion surgery.[4][5]

-

DHPPA Administration: Mice are administered DHPPA (e.g., 100 mg/kg) by oral gavage once a day for 3 days prior to the HIRI procedure.[4][5]

-

Surgical Procedure: The procedure involves clamping the portal triad (B1167595) to induce ischemia, followed by reperfusion.

-

Analysis: Following the procedure, various parameters are assessed:

-

Serum Analysis: Blood samples are collected to measure the levels of serum transaminases (ALT, AST) as indicators of liver injury.[4]

-

Myeloperoxidase (MPO) Activity: Liver tissue is analyzed for MPO activity, a marker of neutrophil infiltration.[4]

-

Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to evaluate tissue damage.[4]

-

qRT-PCR: The mRNA levels of key cytokines and chemokines in the liver tissue are quantified.[4]

-

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by DHPPA and a typical experimental workflow.

Caption: DHPPA's inhibition of NF-κB and MAPK signaling pathways.

Caption: DHPPA's indirect inhibition of HDAC1 activity.

Caption: General workflow for in vitro anti-inflammatory assessment.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of Microbial-Derived Phenolic Acids and Their Conjugates against LPS-Induced Damage in Neuroblastoma Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of 3(3,4-dihydroxy-phenyl) propionic acid as a novel microbiome-derived epigenetic modifier in attenuation of immune Inflammatory response in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (TEST) Dipòsit Digital UB: Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion by human peripheral blood mononuclear cells [dipositint.ub.edu]

physical and chemical properties of dihydrocaffeic acid

An In-depth Technical Guide to Dihydrocaffeic Acid: Physical, Chemical, and Biological Properties

Introduction

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid and a key metabolite of caffeic acid and chlorogenic acid.[1][2] Found in various plant-based foods and beverages, it has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the , its biological activities, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Dihydrocaffeic acid is a white to beige or orange powder.[4][5] It is a natural product containing a catechol group with an α,β-unsaturated carboxylic acid chain.[6][7] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [8] |

| Molecular Weight | 182.17 g/mol | [4][5][9] |

| Melting Point | 136-139 °C | [4][5][6][8][9] |

| Boiling Point | 418 °C | [6] |

| Solubility | Soluble in water (42.8 g/L) and ethanol (B145695).[4][5][8][10] Slightly soluble in nonpolar organic solvents.[4][5][10] Soluble in DMSO (250 mg/mL) and Methanol (B129727).[7][11] | [4][5][7][8][10][11] |

| Appearance | White to beige to orange powder; Brown solid | [4][5][6][7] |

| ¹H NMR | Spectra available. Shifts observed at (600 MHz, Water, pH 7.00) ppm: 2.97, 3.13, 6.81, 6.73, 3.91, 3.12, 3.16, 3.92, 0.00, 6.89, 6.88, 3.00, 6.71, 3.93, 2.96, 6.82, 2.99, 3.15. | [9][12] |

| ¹³C NMR | Spectra available. | [9] |

Biological Activities

Antioxidant Properties

Dihydrocaffeic acid is recognized for its potent antioxidant activity, acting as a powerful scavenger of harmful free radicals, thereby protecting cells from oxidative damage.[3][13] This activity is crucial for preventing chronic diseases and supporting overall cellular health.[3] Studies have shown that it can diminish the oxidation of cellular components and decrease intracellular oxidation.[13] In some assays, dihydrocaffeic acid has demonstrated higher antioxidant activity than its precursor, caffeic acid.[14][15]

| Assay Type | Parameter | Value | Reference Compound |

| DPPH | IC₅₀ | 0.44 mM | - |

| ABTS | IC₅₀ | 0.49 mM | - |

| TEAC (ABTS) | TEAC (5 min) | 1.16 | Trolox |

| TEAC (ABTS) | TEAC (20 min) | 1.41 | Trolox |

-

IC₅₀ (Half maximal inhibitory concentration): The concentration of dihydrocaffeic acid required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.[1]

-

TEAC (Trolox Equivalent Antioxidant Capacity): Indicates the antioxidant capacity of dihydrocaffeic acid relative to the water-soluble vitamin E analog, Trolox.[1]

Anti-inflammatory and Chondroprotective Effects

Dihydrocaffeic acid exhibits significant anti-inflammatory capabilities by targeting key cellular pathways involved in the inflammatory response.[3] It has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[10] In the context of osteoarthritis, dihydrocaffeic acid has demonstrated chondroprotective effects by inhibiting inflammation and cartilage degradation.[16][17] This is achieved by blocking the activation of the NF-κB and MAPK signaling pathways.[16][17] However, some studies have indicated that in certain cell models, such as TNF-α stimulated HepG2 cells, dihydrocaffeic acid did not exhibit significant anti-inflammatory activity.[10][18]

Signaling Pathways

Dihydrocaffeic acid exerts its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory action is largely attributed to the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.

Caption: DHCA inhibits NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for common assays used to determine the antioxidant capacity of dihydrocaffeic acid are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging activity of antioxidants. DPPH is a stable free radical that is neutralized by accepting a hydrogen atom or an electron from an antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.[1][19]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation from light.[1]

-

Preparation of Dihydrocaffeic Acid Solutions: Prepare a stock solution of dihydrocaffeic acid in methanol. From the stock solution, prepare a series of dilutions to be tested.[1]

-

Assay Procedure (96-well plate):

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[1]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of dihydrocaffeic acid.[15]

-

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[20]

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

-

Preparation of Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]

-

Assay Procedure (96-well plate):

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).[1]

-

Measurement: Measure the absorbance at 734 nm.[1]

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described in the DPPH assay protocol.[1]

Cell-Based Antioxidant Assay (DCFH-DA Method)

Principle: This assay measures the ability of a compound to inhibit intracellular generation of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants scavenge ROS, thereby inhibiting the formation of DCF.[22][23]

Methodology:

-

Cell Seeding: Seed a suitable adherent cell line (e.g., HepG2, HeLa) into a black, clear-bottom 96-well plate and incubate for 24 hours to allow for attachment.[23][24]

-

Compound and Probe Incubation:

-

Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).[23]

-

Add 100 µL of treatment media containing 25 µM DCFH-DA and various concentrations of dihydrocaffeic acid to the cells. Include a positive control (e.g., Quercetin) and a vehicle control.[23]

-

Incubate for 30-60 minutes at 37°C.[24]

-

-

Induction of Oxidative Stress:

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period (e.g., 1 hour) using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[23][24]

-

Data Analysis:

Caption: General workflow for a cell-based antioxidant assay.

Conclusion

Dihydrocaffeic acid is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its favorable physical and chemical characteristics, combined with its biological activities, make it a subject of considerable interest for applications in nutraceuticals, cosmeceuticals, and as a lead compound in drug discovery and development. The standardized protocols provided herein offer a robust framework for the continued investigation and characterization of this and other phenolic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrocaffeic acid | 1078-61-1 [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. Dihydrocaffeic acid - Wikipedia [en.wikipedia.org]

- 9. Dihydrocaffeic Acid | C9H10O4 | CID 348154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dihydrocaffeic acid(1078-61-1) 1H NMR spectrum [chemicalbook.com]

- 13. Antioxidant effects of dihydrocaffeic acid in human EA.hy926 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant activity of caffeic acid and dihydrocaffeic acid in lard and human low-density lipoprotein [agris.fao.org]

- 15. benchchem.com [benchchem.com]

- 16. Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. louis.uah.edu [louis.uah.edu]

- 20. researchgate.net [researchgate.net]

- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 22. kamiyabiomedical.com [kamiyabiomedical.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,4-Dihydroxyphenylpropionic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic acid of significant interest in the scientific community. Initially identified as a product of microbial metabolism of dietary polyphenols, its discovery and history are intertwined with the broader exploration of phenolic compounds. This technical guide provides a comprehensive overview of DHPPA, detailing its historical context, natural occurrence, synthesis methodologies, metabolic pathways, and diverse biological activities. Particular emphasis is placed on its antioxidant, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, provides detailed experimental protocols for its biological evaluation, and visualizes its mechanisms of action through signaling pathway diagrams, serving as a critical resource for researchers and professionals in drug development.

Discovery and History

While a singular, definitive "discovery" paper for 3,4-Dihydroxyphenylpropionic acid is not readily apparent in historical records, its identification is closely linked to the study of phenolic compounds and their metabolism in the early 20th century. The history of phenols as a class of compounds dates back to the 18th and 19th centuries, with pure phenol (B47542) being isolated in 1834.[1] The initial investigations into the composition of plant extracts and the metabolic fate of ingested natural products laid the groundwork for the eventual characterization of DHPPA.

The history of its parent compound, caffeic acid, and the related chlorogenic acid, is better documented, with the term "chlorogenic acid" first used in 1846.[2] Early studies on the metabolism of these widely consumed dietary components would have invariably led to the observation of their hydrogenated derivatives. It is understood that DHPPA is a major metabolite of caffeic and chlorogenic acids, formed through the action of the gut microbiota.[3] The development of analytical techniques for catechol derivatives over time has been crucial in identifying and quantifying DHPPA in biological samples.[4][5]

Natural Occurrence and Dietary Sources

3,4-Dihydroxyphenylpropionic acid is found in a variety of natural sources, both as a direct plant constituent and, more significantly, as a metabolite of other dietary polyphenols.

Direct Occurrence: DHPPA has been identified in a range of plants, including fruits, lycophytes, and medicinal herbs.[6][7] Notable concentrations have been found in:

-

Fruits and Vegetables: Including red beetroot, common beet, and olives.[8]

-

Beverages: It is present in red wine and ciders, where in some Asturian ciders, it is the most abundant phenolic compound.[6][7]

-

Herbal Sources: Found in plants such as Gynura bicolor, Nepeta teydea, and Lindera glauca.[7][9]

Metabolic Origin: The primary source of DHPPA in humans is the microbial metabolism of dietary polyphenols in the colon.[3] Key precursors include:

-

Caffeic Acid: A major hydroxycinnamic acid found in coffee, fruits, and vegetables.[10]

-

Chlorogenic Acid: An ester of caffeic acid and quinic acid, abundant in coffee.[2]

-

Flavonoids: Certain flavonoids, such as luteolin (B72000) and eriodictyol, can also be metabolized to DHPPA by specific gut bacteria like Clostridia orbiscindens.[11]

Following consumption of polyphenol-rich foods and beverages like coffee, DHPPA can be detected in human plasma and urine.[10]

Synthesis of 3,4-Dihydroxyphenylpropionic Acid

Several synthetic routes for 3,4-Dihydroxyphenylpropionic acid have been developed, primarily for research and potential therapeutic applications.

Early and Common Synthesis Methods: A widely used method involves the hydrogenation of caffeic acid. This is typically achieved using a palladium on carbon (Pd/C) catalyst in a solvent mixture like acetone/methanol under hydrogen pressure.[11]

Alternative Synthetic Approaches: Other methods have been explored, often starting from more readily available precursors. One such approach begins with 3,4-dihydroxybenzaldehyde (B13553) and proceeds through several intermediates.[9]

Metabolism and Pharmacokinetics

Upon ingestion, either directly or as a metabolite of precursor compounds, DHPPA is absorbed and further metabolized in the body.

Absorption: DHPPA is absorbed from the gastrointestinal tract.

Metabolic Transformations: In the body, DHPPA undergoes several metabolic transformations, including:

-

Glucuronidation and Sulfation: The hydroxyl groups of the catechol ring are conjugated with glucuronic acid or sulfate.[3]

-

Methylation: One of the hydroxyl groups can be methylated to form dihydroferulic acid (3-methoxy-4-hydroxyphenylpropionic acid).[3]

Excretion: DHPPA and its metabolites are primarily excreted in the urine.[10]

Table 1: Quantitative Data on 3,4-Dihydroxyphenylpropionic Acid

| Parameter | Source/Condition | Concentration/Value | Reference(s) |

| Concentration in Foodstuffs | |||

| Asturian Ciders | 26 - 150 mg/L | [6][7] | |

| Red Wine (Lacrima di Morro d'Alba) | Present | [6][7] | |

| Nepeta teydea (freeze-dried roots) | 10.53 mg/kg | [6] | |

| Lindera glauca (aerial part) | 0.306 mg/kg (dry weight) | [7] | |

| Polyscias murrayi (flowers) | 352.32 mg/kg (fresh weight) | [7] | |

| Pharmacokinetic Data | |||

| Peak Plasma Concentration (Cmax) of DHPPA metabolites after coffee consumption | Human Plasma | 145 - 385 nM | [10] |

| Time to Peak Plasma Concentration (Tmax) of DHPPA metabolites after coffee consumption | Human Plasma | > 4 hours | [10] |

Biological Activities and Therapeutic Potential

3,4-Dihydroxyphenylpropionic acid exhibits a range of biological activities that suggest its potential as a therapeutic agent.

Antioxidant Activity

The catechol structure of DHPPA is a key determinant of its potent antioxidant properties. It can effectively scavenge free radicals and chelate metal ions involved in oxidative reactions.[8][10]

Anti-inflammatory Effects

DHPPA has demonstrated significant anti-inflammatory activity through multiple mechanisms:

-

Inhibition of Histone Deacetylases (HDACs): DHPPA can inhibit the activity of HDACs, which are involved in the regulation of inflammatory gene expression.[12] This leads to a reduction in the production of pro-inflammatory cytokines.

-

Suppression of Interleukin-6 (IL-6) Production: Studies have shown that DHPPA can lower the expression and production of the pro-inflammatory cytokine IL-6.[13]

Neuroprotective Effects

Emerging evidence suggests that DHPPA may have neuroprotective properties, potentially through its antioxidant and anti-inflammatory actions.

Key Experimental Protocols

Quantification of DHPPA in Biological Samples

A common method for the quantitative analysis of DHPPA in plasma or urine is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10]

-

Sample Preparation: Biological fluids are typically subjected to protein precipitation and solid-phase extraction to isolate the phenolic acid fraction.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile.

-

Mass Spectrometric Detection: Detection is achieved using a mass spectrometer, often in negative ion mode, monitoring for the specific mass-to-charge ratio of DHPPA and its metabolites.

Histone Deacetylase (HDAC) Activity Assay

The effect of DHPPA on HDAC activity can be assessed using commercially available fluorometric assay kits.[8][14][15][16]

-

Principle: These assays typically use a substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore. Deacetylation by HDACs, followed by the addition of a developer, releases the fluorophore, which can be quantified.

-

Procedure:

-

Cells or nuclear extracts are incubated with the HDAC substrate in the presence or absence of DHPPA.

-

A developer solution, which includes a protease that digests the deacetylated substrate, is added.

-

The fluorescence is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

-

The HDAC inhibitory activity of DHPPA is determined by comparing the fluorescence in the DHPPA-treated samples to the untreated controls.

-

Interleukin-6 (IL-6) Expression and Production Assay

The impact of DHPPA on IL-6 can be evaluated at both the gene expression and protein levels.

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are often used. The cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of DHPPA.[17][18][19][20][21]

-

Gene Expression Analysis (RT-qPCR):

-

RNA is extracted from the cells.

-

cDNA is synthesized from the RNA template.

-

Quantitative PCR is performed using primers specific for the IL-6 gene and a housekeeping gene for normalization.

-

The relative expression of IL-6 mRNA is calculated.

-

-

Protein Production Analysis (ELISA):

-

The cell culture supernatant is collected.

-

An Enzyme-Linked Immunosorbent Assay (ELISA) specific for IL-6 is used to quantify the amount of secreted IL-6 protein.

-

Signaling Pathways and Mechanisms of Action

The biological effects of 3,4-Dihydroxyphenylpropionic acid are mediated through its interaction with specific cellular signaling pathways.

Metabolic pathway of DHPPA from dietary sources.

References

- 1. Phenols: a review of their history and development as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: identification of biomarkers of coffee consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism | PLOS One [journals.plos.org]

- 12. Phenolic acid: Significance and symbolism [wisdomlib.org]

- 13. Coffee consumption and plasma biomarkers of metabolic and inflammatory pathways in US health professionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular sources of interleukin-6 and associations with clinical phenotypes and outcomes in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advanced glycation end products induce the expression of interleukin-6 and interleukin-8 by receptor for advanced glycation end product-mediated activation of mitogen-activated protein kinases and nuclear factor-κB in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IL-6 Negatively Regulates IL-22R α Expression on Epidermal Keratinocytes: Implications for Irritant Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dihydroxyphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydroxyphenylpropionic acid (DHPPA), a phenolic acid with significant therapeutic potential. DHPPA, also known as dihydrocaffeic acid, is a metabolite of caffeic acid and is found in various natural sources. This document details its chemical identity, physicochemical properties, synthesis methods, and analytical procedures. Furthermore, it delves into its mechanism of action, particularly its role as an antioxidant and an anti-inflammatory agent through the modulation of key signaling pathways, including NF-κB and MAPK. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and development.

Chemical Identity and Structure

3,4-Dihydroxyphenylpropionic acid is a monocarboxylic acid characterized by a phenylpropionic acid structure substituted with hydroxy groups at the 3 and 4 positions of the phenyl ring.[1]

-

CAS Number: 1078-61-1

-

Molecular Formula: C₉H₁₀O₄

-

Molecular Weight: 182.17 g/mol [1]

-

IUPAC Name: 3-(3,4-dihydroxyphenyl)propanoic acid[1]

-

Synonyms: Dihydrocaffeic acid, Hydrocaffeic acid, 3,4-Dihydroxybenzenepropanoic acid

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of DHPPA is presented in the table below.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 136-139 °C | |

| Boiling Point | 417.5 °C at 760 mmHg | |

| Flash Point | 220.4 °C | |

| Water Solubility | Slightly soluble | |

| pKa | 4.49 |

Synthesis of 3,4-Dihydroxyphenylpropionic Acid

DHPPA can be synthesized through various methods. Two common approaches are detailed below.

Synthesis from 3,4-Dihydroxybenzaldehyde (B13553)

This method involves a multi-step synthesis starting from 3,4-dihydroxybenzaldehyde. The general workflow includes protection of the hydroxyl groups, a Darzens condensation to form a glycidic ester, followed by ring-opening, reduction, and deprotection.[2]

Experimental Protocol:

-

Protection of Hydroxyl Groups: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are first protected, for example, by benzylation using benzyl (B1604629) bromide in the presence of a base.

-

Darzens Condensation: The protected aldehyde is then reacted with an α-haloester (e.g., ethyl chloroacetate) in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester (glycidic ester).

-

Ring Opening and Reduction: The glycidic ester is subsequently opened and reduced. This can be achieved by hydrolysis of the ester followed by decarboxylation and reduction of the resulting aldehyde, or by direct reduction of the epoxide ring.

-

Deprotection: Finally, the protecting groups are removed to yield 3,4-Dihydroxyphenylpropionic acid. For benzyl groups, this is typically achieved by catalytic hydrogenation.[2]

Catalytic Hydrogenation of Caffeic Acid

A more direct route to DHPPA is the catalytic hydrogenation of caffeic acid (3,4-dihydroxycinnamic acid). This reaction reduces the double bond in the acrylic acid side chain.[3]

Experimental Protocol:

-

Reaction Setup: Caffeic acid is dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727). A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the catalyst is removed by filtration through celite.

-

Isolation: The solvent is evaporated under reduced pressure to yield 3,4-Dihydroxyphenylpropionic acid.

Analytical Methodologies

Accurate quantification of DHPPA in various matrices is crucial for research and development. Below are detailed protocols for its analysis.

Quantification by HPLC-MS/MS

This method provides high sensitivity and selectivity for the determination of DHPPA in biological samples like plasma.

Experimental Protocol:

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of DHPPA).

-

Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for DHPPA) to a specific product ion.

-

Experimental Protocols for Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant capacity of compounds.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of DHPPA in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each DHPPA dilution.

-

Add 100 µL of the DPPH solution to each well.

-

As a control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another widely used assay to assess antioxidant activity.

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of DHPPA in methanol and make serial dilutions.

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of each DHPPA dilution.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.

Mechanism of Action: Signaling Pathways

DHPPA exhibits potent anti-inflammatory effects primarily through the inhibition of histone deacetylases (HDACs).[4] This activity leads to the downstream modulation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα.[5][6] Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[7][8] This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9]

DHPPA, through its inhibition of HDACs, interferes with this process. HDAC inhibitors have been shown to prevent the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[5][9]

References

- 1. Dihydrocaffeic Acid | C9H10O4 | CID 348154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 8. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Degradation of cytoplasmic IκBα and nuclear translocation of NF-κB p65 in H4 cells. - Public Library of Science - Figshare [plos.figshare.com]

Methodological & Application

Application Note: HPLC Analysis of 3,4-Dihydroxyphenylpropionic Acid in Plasma

Abstract

This application note provides a detailed protocol for the quantitative analysis of 3,4-Dihydroxyphenylpropionic acid (DHPPA) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. DHPPA, a significant metabolite of dietary polyphenols produced by gut microbiota, is a key biomarker for assessing polyphenol intake and metabolism. The described method employs a straightforward protein precipitation for sample preparation, followed by reversed-phase HPLC for separation and quantification. This robust and reproducible method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolomic, and nutritional studies.

Introduction

3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic acid produced in the human colon through the microbial metabolism of various dietary polyphenols, such as chlorogenic acid, quercetin, and catechins, which are abundant in fruits, vegetables, coffee, and tea.[1][2] As a biomarker, the concentration of DHPPA in plasma can provide insights into the dietary intake of polyphenols and the metabolic activity of an individual's gut microbiome.[3] Furthermore, emerging research suggests that DHPPA may possess antioxidant and anti-inflammatory properties, making its accurate quantification in biological fluids crucial for understanding its physiological and pathological roles.[4]

This document outlines a validated HPLC-UV method for the determination of DHPPA in human plasma, including detailed protocols for sample preparation and chromatographic analysis.

Experimental

-

3,4-Dihydroxyphenylpropionic acid (DHPPA) standard (≥98% purity)

-

Internal Standard (IS): 3,4-Dihydroxybenzylamine (DHBA) or other suitable compound

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Perchloric acid (70%)

-

Phosphoric acid (HPLC grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (collected in K2-EDTA tubes)

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Refrigerated centrifuge capable of at least 10,000 x g.

-

Vortex mixer.

-

pH meter.

A typical set of HPLC conditions for the analysis of DHPPA is summarized in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 5-30% B; 15-20 min: 30-50% B; 20-25 min: 50-5% B; 25-30 min: 5% B (hold) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 20 µL |

| Detection | UV at 280 nm |

| Run Time | 30 minutes |

Protocols

-

DHPPA Stock Solution (1 mg/mL): Accurately weigh 10 mg of DHPPA standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the DHPPA stock solution with Mobile Phase A to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DHBA and dissolve it in 10 mL of methanol.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with Mobile Phase A to a final concentration of 10 µg/mL.

-

Thaw frozen plasma samples on ice.

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 10 µg/mL working internal standard solution and vortex briefly.

-

Add 400 µL of ice-cold 0.4 M perchloric acid to precipitate plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

While protein precipitation is a rapid and effective method, other techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can also be employed for the extraction of phenolic acids from plasma and may offer cleaner extracts.

-

Liquid-Liquid Extraction (LLE): Acidify the plasma sample and extract DHPPA with an organic solvent like ethyl acetate. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): Utilize a C18 or a mixed-mode cation exchange SPE cartridge. After conditioning the cartridge, the pre-treated plasma sample is loaded. Interferences are washed away, and DHPPA is eluted with an appropriate solvent, typically methanol or acetonitrile, which may be acidified.

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject 20 µL of the prepared standards and plasma samples.

-

Record the chromatograms and integrate the peak areas for DHPPA and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of DHPPA to the peak area of the internal standard against the concentration of the DHPPA standards.

-

Determine the concentration of DHPPA in the plasma samples from the calibration curve.

Method Validation and Performance

The described HPLC method should be validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines. The following table summarizes typical performance characteristics for the analysis of phenolic acids in plasma.

| Parameter | Typical Value/Range |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL[5][6][7] |

| Limit of Quantification (LOQ) | 0.07 - 0.3 µg/mL[5][6][7] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Retention Time of DHPPA | Approximately 12-15 minutes (will vary with system) |

Visualizations

Caption: Metabolic conversion of Chlorogenic Acid to DHPPA by gut microbiota.

Caption: Experimental workflow for HPLC analysis of DHPPA in plasma.

Conclusion

The HPLC-UV method detailed in this application note offers a reliable, sensitive, and straightforward approach for the quantification of 3,4-Dihydroxyphenylpropionic acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method is a valuable tool for researchers in the fields of nutrition, pharmacology, and clinical chemistry to investigate the metabolic fate of dietary polyphenols and the role of their metabolites in human health and disease.

References

- 1. In vitro transformation of chlorogenic acid by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Microbiota-Derived Metabolite of Quercetin, 3,4-Dihydroxyphenylacetic Acid Prevents Malignant Transformation and Mitochondrial Dysfunction Induced by Hemin in Colon Cancer and Normal Colon Epithelia Cell Lines [mdpi.com]

- 4. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. academic.oup.com [academic.oup.com]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Application Note: Quantification of 3,4-Dihydroxyphenylpropionic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 3,4-Dihydroxyphenylpropionic acid (DHPPA), a significant microbial metabolite of dietary polyphenols, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of DHPPA, a derivatization step is essential for successful GC-MS analysis. This protocol outlines a comprehensive workflow, including sample preparation from biological fluids, a two-step derivatization process involving methoximation and silylation, and optimized GC-MS parameters for accurate and reliable quantification. The presented method is suitable for pharmacokinetic studies, food analysis, and research investigating the bioavailability and metabolism of dietary polyphenols.

Introduction

3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a key phenolic acid produced by the gut microbiota through the fermentation of dietary procyanidins and other polyphenols found in foods like apples, cocoa, and tea. As a biomarker for the intake and metabolism of these dietary compounds, accurate quantification of DHPPA in biological matrices such as plasma, urine, and saliva is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME). Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for the quantification of small molecules. However, the polar hydroxyl and carboxylic acid functional groups of DHPPA make it non-volatile, necessitating a derivatization step to increase its volatility and thermal stability for GC-MS analysis. The most common and effective derivatization technique for this purpose is silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups.[1] This application note provides a detailed protocol for the quantification of DHPPA using GC-MS following a trimethylsilyl derivatization.

Experimental Protocol

Materials and Reagents

-

3,4-Dihydroxyphenylpropionic acid (DHPPA) standard

-

Internal Standard (IS), e.g., an isotopically labeled DHPPA or a structurally similar compound not present in the sample

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Pyridine (B92270) (anhydrous)

-

Methoxyamine hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Nitrogen gas (high purity)

-

Deionized water

-

Biological matrix (e.g., plasma, urine)

Standard Solution Preparation

Prepare a stock solution of DHPPA (e.g., 1 mg/mL) in methanol.[1] From this stock, create a series of working standard solutions of decreasing concentrations by serial dilution with methanol to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL). Prepare a stock solution of the internal standard in a similar manner.

Sample Preparation (from Plasma)

-

Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[1]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.[1]

-

Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the extract is completely dry as water will interfere with the derivatization reaction.

Derivatization

-

Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). This step stabilizes thermolabile carbonyl groups.

-

Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

-

Silylation: Add 80 µL of BSTFA with 1% TMCS to the mixture. This reagent will react with the hydroxyl and carboxyl groups to form their respective TMS derivatives.

-

Second Incubation: Tightly cap the vial and incubate at 70°C for 60 minutes to ensure complete derivatization.

-

Cooling and Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for your specific instrumentation.

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.

-

Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Mode: Splitless injection (1 µL).

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 240°C at a rate of 10°C/min.

-